molecular formula C24H33ClN4O2S B130877 Tiospirone hydrochloride CAS No. 87691-92-7

Tiospirone hydrochloride

Cat. No.: B130877
CAS No.: 87691-92-7
M. Wt: 477.1 g/mol
InChI Key: RYAWYTKDKQCORF-UHFFFAOYSA-N
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Description

Tiospirone hydrochloride, also known as BMY-13859, is an atypical antipsychotic belonging to the azapirone class. It was investigated as a potential treatment for schizophrenia in the late 1980s. Despite showing effectiveness comparable to typical antipsychotics without causing extrapyramidal side effects, its development was halted, and it was never marketed .

Mechanism of Action

Target of Action

Tiospirone Hydrochloride, also known as Tiospirone HCl, is an atypical antipsychotic of the azapirone class . It primarily targets several receptors in the body, including:

These receptors play crucial roles in various neurological functions, including mood regulation, anxiety, and psychotic disorders .

Mode of Action

Tiospirone HCl interacts with its targets by binding to these receptors, thereby modulating their activity. As a partial agonist at the 5-HT1A receptor, it partially activates this receptor, while as an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors, it binds to these receptors and induces a response opposite to that of an agonist . As an antagonist at the D2, D4, and α1-adrenergic receptors, it blocks the action of natural agonists at these receptors .

Biochemical Pathways

Its interaction with various serotonin and dopamine receptors suggests that it may influence the serotoninergic and dopaminergic pathways, which are involved in mood regulation and psychotic disorders .

Pharmacokinetics

Tiospirone HCl is metabolized in the liver and has an elimination half-life of 1.4 hours . It is excreted in the urine

Result of Action

The molecular and cellular effects of Tiospirone HCl’s action are related to its modulation of various receptors. By acting as a partial agonist, inverse agonist, and antagonist at different receptors, it can modulate the activity of these receptors and influence the neurological functions associated with them .

Preparation Methods

The synthesis of tiospirone hydrochloride involves several steps:

    Formation of Di-acid Chloride: The dicarboxylic acid reacts with chloride in hot toluene to produce the di-acid chloride.

    Sulfenyl Chloride Formation: Treatment of the di-acid chloride with chlorine in dichloromethane yields the sulfenyl chloride.

    Benzisothiazole Formation: The sulfenyl chloride reacts with ammonium hydroxide to form benzisothiazole.

    Chlorobenzisothiazole Formation: Chlorination of benzisothiazole in heated phosphorus oxychloride produces chlorobenzisothiazole.

    Monosubstituted Piperazine Formation: Reaction of chlorobenzisothiazole with piperazine in excess molten piperazine yields the monosubstituted piperazine.

    Spiroquaternary Formation: The monosubstituted piperazine reacts with dibromide in refluxing ethanol to form the spiroquaternary compound.

    Final Product Formation: The spiroquaternary compound is treated with glutarimide in refluxing xylene, followed by treatment with hydrochloric acid in isopropanol to obtain this compound.

Chemical Reactions Analysis

Tiospirone hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, particularly involving the aliphatic fragments.

    Substitution: The compound can participate in substitution reactions, particularly involving its piperazine and benzisothiazole moieties.

Common reagents and conditions used in these reactions include chlorine, dichloromethane, ammonium hydroxide, phosphorus oxychloride, piperazine, ethanol, xylene, and hydrochloric acid. Major products formed from these reactions include various substituted derivatives of tiospirone .

Scientific Research Applications

Tiospirone hydrochloride has been studied for various scientific research applications:

Comparison with Similar Compounds

Tiospirone hydrochloride is compared with other azapirone derivatives, such as:

Tiospirone’s uniqueness lies in its combination of partial agonist and antagonist activities at various serotonin and dopamine receptors, which differentiates it from other compounds in its class.

Properties

IUPAC Name

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAWYTKDKQCORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87691-91-6 (Parent)
Record name Tiospirone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50236559
Record name Tiospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87691-92-7
Record name Tiospirone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87691-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiospirone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIOSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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